7-Fluoro-octahydropyrrolo[1,2-a]piperazine is a complex organic compound that belongs to a class of bicyclic structures known as pyrrolo[1,2-a]piperazines. This compound is characterized by its unique structural properties, which include a fluorine atom substitution at the seventh position of the octahydropyrrolo framework. The compound has gained attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry.
7-Fluoro-octahydropyrrolo[1,2-a]piperazine can be classified as a nitrogen-containing heterocyclic compound. Its molecular formula is , and it has a molecular weight of approximately 158.20 g/mol. The compound is often studied for its pharmacological properties, particularly as a ligand for various receptors in the central nervous system.
The synthesis of 7-fluoro-octahydropyrrolo[1,2-a]piperazine typically involves several key steps:
Industrial methods may utilize continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield during production.
7-Fluoro-octahydropyrrolo[1,2-a]piperazine can undergo several types of chemical reactions:
Typical reagents used include:
Reactions are usually conducted under controlled temperatures and pH to optimize yield and selectivity.
The mechanism of action for 7-fluoro-octahydropyrrolo[1,2-a]piperazine primarily involves its interaction with specific receptors in the brain. As a ligand for dopamine receptors, particularly the dopamine D4 receptor subtype, it modulates neurotransmitter activity, which may have implications in treating disorders related to dopamine dysregulation. The binding affinity and selectivity towards these receptors can vary based on structural modifications made to the compound.
7-Fluoro-octahydropyrrolo[1,2-a]piperazine has several scientific uses:
Fluorine incorporation into bioactive scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. In the context of bicyclic piperazines like 7-fluoro-octahydropyrrolo[1,2-a]piperazine, fluorine serves multiple mechanistic roles:
Table 1: Therapeutic Applications of Fluorinated Bicyclic Piperazines in Patent Literature
Therapeutic Area | Molecular Target | Exemplary Compound Modification | Biological Effect |
---|---|---|---|
Neuropathic Pain | Voltage-Gated Calcium Channels (Cav2.2) | (7R,8aS)-7-Fluoro-2-[3-(trifluoromethyl)phenyl]sulfonyl derivative [7] | Blockade of N-type calcium channels, inhibiting pain signal transmission |
Hypertension/Cardioprotection | T-type Calcium Channels | 7-(5-Cyclopropylpyrazin-2-yl)oxy-7-fluoro analog [3] | Vasodilation and reduced cardiac hypertrophy |
Antidepressant Activity | Serotonin Transporters (SERT) | N-Arylpiperazine conjugates [6] [9] | Enhanced SERT affinity and selectivity over noradrenaline/dopamine transporters |
Antipsychotic Modulation | Dopamine D₂/D₃ Receptors | 7-Fluoro-4-benzyl derivatives [4] | Reduced extrapyramidal side effects vs. classical antipsychotics |
Patent literature underscores this scaffold’s versatility. Substitution at N2 (piperazine nitrogen) with arylsulfonyl groups (e.g., 3-trifluoromethylphenylsulfonyl) yields potent calcium channel blockers effective in neuropathic pain models [7]. Conversely, N1-functionalization with arylpiperazines (e.g., 2-pyrimidinyl) creates dual-acting molecules with affinity for both ion channels and monoamine transporters – a strategy relevant to comorbid depression and chronic pain [3] [6]. The 7-fluoro group consistently improves in vivo efficacy over non-fluorinated counterparts by balancing target occupancy duration with distribution kinetics [3] [7].
The 7-fluoro-octahydropyrrolo[1,2-a]piperazine core exhibits topological features that distinguish it from monocyclic piperazines or decahydroquinolines:
Table 2: Key Physiochemical Properties of 7-Fluoro vs. Non-Fluorinated Analogs
Property | 7-Fluoro Derivative (C7H₁₃FN₂) | Non-Fluorinated Analog (C7H₁₄N₂) | Impact on Drug Profile |
---|---|---|---|
Calculated logP | 1.28 ± 0.15 [2] | 0.91 ± 0.12 | Enhanced membrane permeability without excessive lipophilicity |
Topological Polar Surface Area (Ų) | 24.6 (mono-protonated) | 23.1 | Maintained solubility and transporter engagement |
Dominant Charge State (pH 7.4) | Mono-cationic (85%) | Mono-cationic (70%) | Improved target binding via ionic/hydrogen bonding |
Conformational Energy Barrier | ΔG = 2.5 kcal/mol [9] | ΔG = 1.2 kcal/mol | Reduced entropic penalty upon target binding |
Metabolic Lability (CYP3A4) | t₁/₂ > 45 min [6] | t₁/₂ ≈ 22 min | Extended plasma half-life and reduced dosing frequency |
The scaffold’s rigidity is further evidenced in crystal structure analyses of related compounds (e.g., 7-fluoro-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazines). Fluorine substitution reduces the endocyclic torsion angle N1-C6a-C7-C7a from 54.7° to 49.3°, compressing the bicyclic system and enhancing planarity of the pyrrolidine moiety. This subtle flattening optimizes the vectorial presentation of N2 substituents toward deep binding pockets in proteins, explaining the 3-10-fold affinity gains observed in target classes like calcium channels and aminergic receptors [4] [7].
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3